(E)-2-(4-fluorophenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
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Overview
Description
(E)-2-(4-fluorophenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a fluorophenyl group, an iodo-methoxy-phenyl group, and a phenylmethoxy group attached to a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-fluorophenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, 3-iodo-5-methoxy-4-phenylmethoxybenzaldehyde, and malononitrile.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between the aldehydes and malononitrile in the presence of a base such as piperidine. This reaction forms the this compound.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-fluorophenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings or the nitrile group.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
(E)-2-(4-fluorophenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting specific biological pathways.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of (E)-2-(4-fluorophenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-chlorophenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
- (E)-2-(4-bromophenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
- (E)-2-(4-methylphenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
Uniqueness
(E)-2-(4-fluorophenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of fluorine, iodine, and methoxy groups in the compound’s structure provides distinct properties compared to similar compounds.
Properties
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FINO2/c1-27-22-13-17(11-19(14-26)18-7-9-20(24)10-8-18)12-21(25)23(22)28-15-16-5-3-2-4-6-16/h2-13H,15H2,1H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVKXKLFZCKHAO-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)I)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)I)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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